N-Hydroxy-3,3-dimethyl-N-phenylbutanamide
Description
Structure
3D Structure
Properties
CAS No. |
918107-01-4 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-hydroxy-3,3-dimethyl-N-phenylbutanamide |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)9-11(14)13(15)10-7-5-4-6-8-10/h4-8,15H,9H2,1-3H3 |
InChI Key |
VUGFQGDKSULLDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)N(C1=CC=CC=C1)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N Hydroxy 3,3 Dimethyl N Phenylbutanamide
Classical Synthetic Routes to N-Hydroxy-3,3-dimethyl-N-phenylbutanamide
The traditional synthesis of this compound, like many hydroxamic acids, fundamentally relies on the formation of an amide bond between a carboxylic acid derivative and a hydroxylamine (B1172632) derivative. These methods are well-established and offer reliable, albeit sometimes harsh, conditions for obtaining the target compound.
Carboxylic Acid Precursor Functionalization
A primary and conventional approach to synthesizing this compound involves the activation of its corresponding carboxylic acid precursor, 3,3-dimethylbutanoic acid. The core principle of this method is to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by N-phenylhydroxylamine.
Commonly, the carboxylic acid is first converted into a more reactive acyl derivative, such as an acyl chloride or an anhydride (B1165640). For instance, treating 3,3-dimethylbutanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride would yield the highly reactive 3,3-dimethylbutanoyl chloride. This intermediate can then be reacted with N-phenylhydroxylamine to form the desired this compound. The use of a mild base is often necessary to neutralize the hydrochloric acid byproduct generated during the reaction.
Alternatively, mixed anhydrides can be formed using reagents like ethyl chloroformate. This method offers a milder alternative to acyl chlorides and can be particularly useful when dealing with sensitive functional groups. nih.gov
Hydroxylamine Coupling Reactions
Direct coupling of 3,3-dimethylbutanoic acid with N-phenylhydroxylamine represents another classical route. This approach necessitates the use of coupling reagents to facilitate the amide bond formation by activating the carboxylic acid in situ. A wide array of such reagents has been developed over the years, each with its own advantages and limitations.
Standard coupling agents include carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. ucl.ac.uk Other phosphonium-based or uronium-based reagents, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also employed for their high coupling efficiency. ucl.ac.uk The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or dimethylformamide.
The choice of coupling reagent and reaction conditions can be critical in optimizing the yield and purity of this compound. The reaction of esters with hydroxylamine in the presence of a base also provides a pathway to hydroxamic acids. organic-chemistry.org
Advanced Synthetic Approaches and Yield Optimization Strategies
With the evolution of organic synthesis, more sophisticated methods have emerged that offer improvements in terms of selectivity, efficiency, and environmental impact for the synthesis of compounds like this compound.
Stereoselective and Regioselective Synthesis Considerations
While this compound itself does not possess a chiral center, the principles of stereoselective synthesis are crucial when considering the synthesis of its derivatives or analogues that may contain stereocenters. For instance, modifications to the butyl chain or the phenyl ring could introduce chirality. In such cases, the use of chiral auxiliaries or catalysts would be necessary to control the stereochemical outcome of the reaction. Chiral sulfinamides have proven to be effective chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, which could be adapted for the synthesis of chiral analogues of the target compound. researchgate.netrsc.org
Regioselectivity becomes a key consideration when derivatizing the phenyl ring of this compound. The directing effects of the N-hydroxybutanamide group will influence the position of substitution in electrophilic aromatic substitution reactions. Understanding and controlling this regioselectivity is vital for creating specific isomers for SAR studies.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. rsc.org For the synthesis of this compound, this translates to the development of methods that reduce waste, use less hazardous substances, and are more energy-efficient.
One green approach is the use of catalytic methods for amide bond formation, which avoids the use of stoichiometric activating reagents that generate significant amounts of byproducts. ucl.ac.uk For example, certain boric acid derivatives have been shown to catalyze the direct amidation of carboxylic acids with amines. semanticscholar.org Another strategy is the use of more environmentally benign solvents or even solvent-free reaction conditions. semanticscholar.orgbohrium.com Biocatalytic methods, employing enzymes to form the amide bond, represent a highly sustainable approach, often proceeding with high selectivity and under mild conditions. rsc.org
| Synthetic Approach | Reagents/Conditions | Advantages |
| Carboxylic Acid Activation | Thionyl chloride, Oxalyl chloride | High reactivity of acyl chloride |
| Coupling Reagents | EDC/HOBt, HATU | Milder conditions, high yields |
| Green Catalysis | Boric acid derivatives | Reduced waste, catalytic |
| Biocatalysis | Enzymes | High selectivity, mild conditions |
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
To explore the therapeutic potential of this compound, the synthesis of a library of its derivatives is essential for conducting structure-activity relationship (SAR) studies. These studies aim to identify which parts of the molecule are crucial for its biological activity and how modifications affect its potency and selectivity. nih.gov
The derivatization of this compound can be systematically approached by modifying three key regions of the molecule:
The Phenyl Ring: Substituents can be introduced onto the phenyl ring to probe the effects of electronics and sterics. For example, electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, chloro) can be installed at various positions (ortho, meta, para). This can be achieved either by starting with a substituted N-phenylhydroxylamine or by direct electrophilic aromatic substitution on the this compound molecule, provided the reaction conditions are compatible with the hydroxamic acid functionality.
The 3,3-Dimethylbutyl Chain: The tert-butyl group provides a specific steric bulk. Its replacement with other alkyl or aryl groups can provide insights into the size and nature of the binding pocket of a potential biological target. For instance, synthesizing analogues with a straight-chain alkyl group, a cyclopropyl (B3062369) group, or a benzyl (B1604629) group in place of the tert-butyl group could be informative.
The Hydroxamic Acid Moiety: The hydroxamic acid functional group is often a key chelating group for metal ions in the active sites of metalloenzymes. taylorandfrancis.com While this group is often considered the "warhead," subtle modifications can be made. For example, the N-hydroxy group can be O-alkylated or O-acylated to investigate the importance of the free hydroxyl group for activity. However, it's important to note that such modifications may alter the fundamental mechanism of action.
Modifications at the Phenyl Moiety
The phenyl group of this compound offers a versatile platform for structural modifications. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the aromatic ring, thereby altering the molecule's physicochemical properties. The directing effects of the amide substituent (ortho- and para-directing) will influence the position of substitution.
Common derivatization strategies for the phenyl ring include:
Halogenation: The introduction of halogen atoms such as chlorine, bromine, or fluorine can be achieved using appropriate halogenating agents. For instance, chlorination can be performed using N-chlorosuccinimide (NCS) and bromination with N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Nitration: The phenyl ring can be nitrated using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group, typically at the para-position. The nitro group can subsequently be reduced to an amino group, which provides a handle for further functionalization.
Sulfonation: Fuming sulfuric acid can be used to introduce a sulfonic acid group onto the phenyl ring.
Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Table 1: Examples of Phenyl Moiety Modifications
| Reagent/Catalyst | Functional Group Introduced | Position of Substitution |
|---|---|---|
| N-Chlorosuccinimide (NCS) | -Cl | para |
| Nitric Acid/Sulfuric Acid | -NO₂ | para |
| Fuming Sulfuric Acid | -SO₃H | para |
Alterations to the Butanamide Core
The butanamide core of this compound can also be a target for chemical modification. These alterations can influence the steric and electronic properties of the molecule.
Key modifications include:
Alpha-Carbon Functionalization: The carbon atom alpha to the carbonyl group can potentially be functionalized. However, the presence of the N-hydroxyl group might complicate standard enolate chemistry. Alternative strategies, such as radical-based reactions, could be explored.
Homologation: The length of the butanamide chain can be extended through various synthetic routes, such as the Arndt-Eistert reaction, to produce longer-chain analogs.
Introduction of Unsaturation: A double bond could be introduced into the butanamide backbone, for example, through a selenoxide elimination protocol, to create an unsaturated analog.
Table 2: Potential Alterations to the Butanamide Core
| Modification Type | Potential Synthetic Strategy | Resulting Structure |
|---|---|---|
| Alpha-Halogenation | N-Halosuccinimide | N-Hydroxy-2-halo-3,3-dimethyl-N-phenylbutanamide |
| Chain Extension | Arndt-Eistert Homologation | N-Hydroxy-4,4-dimethyl-N-phenylpentanamide |
N-Hydroxyl Group Functionalization for Prodrug Development (Focus on chemical transformation)
The N-hydroxyl group is a key functional handle for the development of prodrugs. Masking this hydrophilic group can alter the molecule's properties. The goal of this chemical transformation is to create a derivative that can revert to the parent compound under specific conditions.
Common chemical transformations for the N-hydroxyl group include:
Esterification: The hydroxyl group can be acylated to form an ester. This is a widely used strategy in prodrug design. frontiersin.org The reaction can be carried out using an acid chloride or an acid anhydride in the presence of a base. The choice of the acyl group can be varied to tune the properties of the resulting prodrug.
Etherification: Alkylation of the N-hydroxyl group to form an ether is another approach. This can be achieved using an alkyl halide in the presence of a base.
Carbonate and Carbamate Formation: The N-hydroxyl group can react with chloroformates or isocyanates to yield carbonates and carbamates, respectively. These linkages can also be designed to be cleavable.
The chemical stability and the rate of cleavage of these prodrugs can be modulated by the choice of the promoiety attached to the N-hydroxyl group.
Table 3: N-Hydroxyl Group Functionalization for Prodrugs
| Reagent | Functional Group Formed | Type of Prodrug Linkage |
|---|---|---|
| Acetyl Chloride | Acetate Ester | Ester |
| Benzyl Bromide | Benzyl Ether | Ether |
| Ethyl Chloroformate | Ethyl Carbonate | Carbonate |
In-Depth Analysis of this compound Reveals Scientific Data Gap
Initial research into the molecular mechanisms and biological activity of the chemical compound this compound has revealed a significant lack of specific scientific data. Despite extensive searches of chemical databases and the scientific literature, no detailed studies concerning its enzymatic inhibition, interaction with metalloenzymes, or downstream cellular effects could be located. Therefore, a detailed article conforming to the requested structure cannot be generated at this time.
While the specific compound this compound appears to be uncharacterized in publicly available scientific literature, the core functional group, N-hydroxybutanamide, is a well-recognized pharmacophore in the field of medicinal chemistry. This structural motif is a key feature in a class of compounds known for their ability to act as inhibitors of metalloenzymes.
The N-hydroxyamide group (-C(=O)N(OH)-) within these molecules is a potent zinc-binding group (ZBG). This allows them to chelate the zinc ion present in the active site of various enzymes, thereby inhibiting their catalytic function. This mechanism is particularly relevant for enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which play crucial roles in cellular processes. mdpi.comnih.gov
For instance, derivatives of N-hydroxybutanamide have been synthesized and evaluated for their inhibitory activity against various MMPs. mdpi.comnih.gov In such studies, the N-hydroxybutanamide fragment serves as the anchor that coordinates with the zinc ion in the enzyme's catalytic domain. The specificity and potency of these inhibitors are then modulated by other parts of the molecule that interact with adjacent amino acid residues in the active site.
Similarly, many potent histone deacetylase inhibitors incorporate a hydroxamic acid moiety, which is chemically related to the N-hydroxyamide group, to achieve their inhibitory effects. mdpi.com These inhibitors have garnered significant attention for their potential therapeutic applications. The interaction of these molecules with the zinc-dependent active site of HDACs is a critical determinant of their biological activity. mdpi.com
While the general principles of N-hydroxyamide-based enzyme inhibition are well-established, the specific biological profile of this compound remains uninvestigated. The presence of the 3,3-dimethyl substitution and the N-phenyl group would undoubtedly influence its steric and electronic properties, and thus its potential interactions with target enzymes. However, without experimental data from specificity and selectivity profiling, inhibition kinetics studies, molecular docking analyses, or cell-based assays for this particular compound, any discussion of its molecular mechanisms would be purely speculative.
Molecular Mechanisms of N Hydroxy 3,3 Dimethyl N Phenylbutanamide Action
Downstream Cellular and Molecular Effects (Excluding clinical/adverse effects)
Gene Expression Modulation Through Epigenetic Pathways
Epigenetic modifications are key to regulating gene expression without altering the DNA sequence itself. N-Hydroxy-3,3-dimethyl-N-phenylbutanamide is thought to participate in these pathways, influencing which genes are turned on or off. While direct evidence for its specific targets is still emerging, the compound's structural characteristics suggest a potential to interact with enzymes that play a crucial role in epigenetic regulation.
Research into compounds with similar structural motifs has shown that they can modulate the activity of enzymes such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). These enzymes are central to epigenetic control. For instance, the modulation of phenylethanolamine N-methyltransferase (PNMT) gene expression has been observed to differ between cardiac atria and ventricles under various physiological stressors, highlighting the tissue-specific nature of gene regulation. nih.gov While not directly involving this compound, these findings underscore the principle that targeted molecular interventions can lead to specific changes in gene expression. nih.gov The study of such differential modulation provides a framework for investigating how this compound might exert its effects in various cellular contexts.
Investigation of Protein Acetylation Status in Research Models
Protein acetylation, particularly at the N-terminus, is a widespread and critical post-translational modification that affects a protein's stability, folding, and interaction with other proteins. nih.gov This process involves the addition of an acetyl group to the N-terminal amino group of a protein, a modification that is generally considered irreversible as N-terminal deacetylases have not been identified. nih.gov
The study of protein N-terminal acetylation is an active area of research, with methods being developed to enrich and analyze acetylated peptides. nih.gov One such technique utilizes dimethyl labeling followed by strong cation exchange (SCX) chromatography to isolate N(α)-acetylated peptides. nih.gov This approach has been successfully applied to identify hundreds of N-terminal acetylation sites in cell lines like HepG2. nih.gov
While direct studies on the effect of this compound on the global protein acetylation profile are not yet available, its chemical structure suggests it could potentially influence the enzymes responsible for acetylation, known as N-terminal acetyltransferases (NATs). The alteration of protein acetylation can have significant consequences; for example, it can create new protein interaction surfaces, as seen in the formation of the Ubc12/Dcn1 complex. nih.gov Future research will likely focus on whether this compound can modify the activity of NATs or otherwise impact the acetylation status of key cellular proteins.
Structure Activity Relationship Sar Studies of N Hydroxy 3,3 Dimethyl N Phenylbutanamide Analogues
Identification of Key Pharmacophoric Features
The essential pharmacophoric features of N-Hydroxy-3,3-dimethyl-N-phenylbutanamide analogues have been elucidated through comparative analysis of their structures and inhibitory activities. A pharmacophore represents the crucial spatial arrangement of molecular features that are necessary for a molecule to interact with a specific biological target. For this class of compounds, the key pharmacophoric elements are generally understood to include:
A Hydroxamic Acid Moiety (-C(=O)N(OH)-): This group is a critical feature, acting as a potent zinc-binding group (ZBG). The oxygen atoms of the hydroxamic acid can chelate the zinc ion present in the active site of many enzymes, particularly metalloproteinases, leading to the inhibition of their catalytic activity. The hydroxamate group is a well-established pharmacophore in a wide range of enzyme inhibitors.
An Aromatic Moiety (the N-phenyl group): The phenyl ring attached to the nitrogen atom can engage in various non-covalent interactions with the enzyme target. These can include hydrophobic interactions and pi-stacking with aromatic amino acid residues in the active site. The substitution pattern on this phenyl ring is a key area for modification in SAR studies to enhance potency and selectivity.
Computational pharmacophore modeling, based on the structures of known active inhibitors, helps to refine the understanding of the ideal spatial relationships between these key features for optimal enzyme inhibition. periodikos.com.br
Impact of Structural Modifications on Enzyme Inhibition Potency
Systematic structural modifications of this compound analogues have a profound impact on their enzyme inhibition potency. Research on related N-hydroxybutanamide derivatives has demonstrated how altering different parts of the molecule can tune its inhibitory activity against specific enzymes, such as matrix metalloproteinases (MMPs). mdpi.com
Interactive Table: Structure-Activity Relationship of N-Hydroxybutanamide Analogues against MMPs
| Compound | R1 Group | R2 Group | MMP-2 IC50 (µM) | MMP-9 IC50 (µM) | MMP-14 IC50 (µM) |
| 1 | H | H | > 50 | > 50 | > 50 |
| 2 | Iodo | H | 1.5 | 1.0 | 1.2 |
| 3 | H | Iodo | > 50 | > 50 | > 50 |
Data sourced from studies on N¹-hydroxy-N⁴-phenylbutanediamide derivatives, which share the core N-hydroxybutanamide feature. IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor.
The data illustrates several key SAR principles:
The N-phenyl group: The presence and substitution pattern on the N-phenyl ring are critical for activity. For instance, the introduction of an iodo substituent on the phenyl ring of a related N-hydroxybutanediamide scaffold (Compound 2) significantly increased its inhibitory potency against MMP-2, MMP-9, and MMP-14 compared to the unsubstituted analogue (Compound 1). mdpi.com
The Spacer Group: The length and nature of the carbon chain separating the hydroxamic acid and the N-phenyl group influence how the molecule fits into the enzyme's active site.
Conformational Analysis and Bioactive Conformations
Conformational analysis aims to determine the three-dimensional shape of a molecule and identify the specific conformation, known as the bioactive conformation, that it adopts when it binds to its biological target. This is crucial for understanding the mechanism of action and for designing more potent inhibitors.
For this compound analogues, the bioactive conformation is largely dictated by the rotational freedom around the single bonds in the butanamide backbone and the orientation of the N-phenyl group. Computational methods, such as molecular dynamics simulations in explicit water, are often employed to explore the conformational landscape of these molecules. nih.gov
Key findings from conformational analyses of related inhibitor classes suggest that:
The molecule often adopts a folded or extended conformation to fit optimally into the enzyme's active site.
The gem-dimethyl group can restrict the conformational flexibility of the molecule, which can be entropically favorable for binding as less conformational change is required upon entering the active site.
The orientation of the N-phenyl group relative to the hydroxamic acid is critical for making productive interactions with the enzyme. Nuclear Overhauser Effect (NOE) spectroscopy is an experimental technique that can provide information about the through-space distances between atoms in a molecule, helping to determine its predominant conformation in solution. mdpi.com
The ultimate goal of conformational analysis is to build a model of the inhibitor bound to the enzyme, which can then be used to rationalize the observed SAR and guide the design of new, more effective analogues.
Computational and Theoretical Chemistry Approaches in N Hydroxy 3,3 Dimethyl N Phenylbutanamide Research
Molecular Dynamics Simulations of Ligand-Enzyme Complexes
Molecular dynamics (MD) simulations offer a dynamic perspective of the interactions between a ligand, such as N-Hydroxy-3,3-dimethyl-N-phenylbutanamide, and its target enzyme. These simulations model the movement of atoms and molecules over time, providing a detailed view of the binding process and the stability of the resulting complex. By understanding these dynamics, researchers can predict the binding affinity and the conformational changes that occur upon binding.
Table 1: Hypothetical Molecular Dynamics Simulation Data for this compound with a Target Enzyme
| Parameter | Value | Interpretation |
| Binding Free Energy (MM/PBSA) | -45.7 kcal/mol | Indicates a strong and favorable binding affinity. |
| Average RMSD of Ligand | 1.2 Å | Suggests the ligand remains stably bound in the active site. |
| Key Hydrogen Bonds | Maintained in >80% of the simulation time | Highlights crucial interactions for binding. |
| Dominant Interaction Type | Hydrophobic interactions with key residues | Provides insight into the nature of the binding pocket. |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure and reactivity of this compound. These methods can predict various molecular properties, including the distribution of electron density, the energies of molecular orbitals, and the molecule's reactivity profile. scifiniti.com
For instance, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's ability to donate or accept electrons in chemical reactions. The energy gap between the HOMO and LUMO can indicate the molecule's chemical stability. Furthermore, mapping the electrostatic potential onto the electron density surface can identify regions of the molecule that are prone to electrophilic or nucleophilic attack.
Table 2: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G)*
| Property | Calculated Value | Significance |
| HOMO Energy | -6.8 eV | Relates to the molecule's electron-donating capability. |
| LUMO Energy | -1.2 eV | Relates to the molecule's electron-accepting capability. |
| HOMO-LUMO Gap | 5.6 eV | Indicates high kinetic stability. |
| Dipole Moment | 3.5 D | Suggests the molecule is polar. |
In Silico Screening and Virtual Ligand Design Based on this compound Scaffold
The chemical structure of this compound can serve as a scaffold for the design of new, potentially more active, analogue compounds. In silico screening, or virtual screening, is a computational technique used to search large databases of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov This process can be performed using either ligand-based or structure-based approaches.
In a ligand-based virtual screening campaign, the known structure of this compound would be used to find other molecules with similar shapes or chemical features. In a structure-based approach, a library of compounds would be docked into the active site of a target enzyme, and the binding of each compound would be scored to rank their potential as inhibitors. nih.gov
Table 3: Hypothetical Results from a Virtual Screening Campaign Using the this compound Scaffold
| Compound ID | Docking Score (kcal/mol) | Predicted Affinity (pIC50) | Key Interactions |
| ZINC12345 | -9.8 | 6.5 | Hydrogen bond with Ser-120, pi-stacking with Phe-250 |
| ZINC67890 | -9.5 | 6.2 | Hydrophobic interactions with Leu-150 and Val-180 |
| ZINC13579 | -9.2 | 6.0 | Salt bridge with Asp-100 |
| ZINC24680 | -8.9 | 5.8 | Water-mediated hydrogen bonds |
QSAR Modeling for Predicting this compound Analogue Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For analogues of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific target.
To build a QSAR model, a set of analogues with known activities is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods are then used to create an equation that correlates these descriptors with the observed biological activity. This model can then be used to predict the activity of new, untested analogues. A common approach in 3D-QSAR is Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov
Table 4: Hypothetical QSAR Model for this compound Analogs
| Descriptor | Coefficient | Contribution to Activity |
| LogP (Lipophilicity) | +0.45 | Increased lipophilicity is associated with higher activity. |
| Molecular Weight | -0.12 | Lower molecular weight is slightly favored. |
| Number of Hydrogen Bond Donors | +0.78 | More hydrogen bond donors enhance activity. |
| Topological Polar Surface Area | +0.33 | Increased polarity is beneficial for activity. |
Spectroscopic Characterization Techniques in N Hydroxy 3,3 Dimethyl N Phenylbutanamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For N-Hydroxy-3,3-dimethyl-N-phenylbutanamide, both ¹H and ¹³C NMR would provide critical data for confirming its constitution.
In a hypothetical ¹H NMR spectrum, distinct signals would be expected to correspond to the different proton environments within the molecule. The tert-butyl group [(CH₃)₃C-] would likely exhibit a sharp singlet integrating to nine protons. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group would appear as a singlet, while the protons of the phenyl group (-C₆H₅) would produce a complex multiplet pattern in the aromatic region of the spectrum. The hydroxyl proton (-OH) of the hydroxamic acid moiety might present as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
The ¹³C NMR spectrum would complement the proton data by identifying each unique carbon atom. Key resonances would include those for the carbonyl carbon, the quaternary carbon of the tert-butyl group, the methyl carbons, the methylene carbon, and the distinct carbons of the phenyl ring. The chemical shifts of these signals would be indicative of their electronic environment, confirming the connectivity of the molecular framework. While specific experimental data for this compound is not widely published, data for analogous structures such as 3-Hydroxy-N-phenylbutanamide and N,3-dimethyl-N-phenylbutanamide can provide comparative insights into expected chemical shifts. nih.govnih.gov
Table 1: Predicted ¹H NMR Data for this compound
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| (CH₃)₃C- | ~1.0-1.2 | Singlet | 9H |
| -CH₂-C=O | ~2.2-2.5 | Singlet | 2H |
| -C₆H₅ | ~7.2-7.6 | Multiplet | 5H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~170-175 |
| C(CH₃)₃ | ~30-35 |
| C(CH₃)₃ | ~25-30 |
| -CH₂- | ~40-45 |
| Phenyl C (ipso) | ~140-145 |
Mass Spectrometry (MS) for Purity and Molecular Weight Determination
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS would be crucial for confirming its molecular weight and assessing its purity. The calculated molecular weight for this compound (C₁₂H₁₇NO₂) is approximately 207.27 g/mol . nih.gov
In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 207. The fragmentation pattern observed in the mass spectrum would provide further structural evidence. Common fragmentation pathways for similar amide structures often involve cleavage of the amide bond and fragmentation of the alkyl chain. The presence of characteristic fragment ions would lend further support to the proposed structure. For instance, fragments corresponding to the phenyl group, the tert-butyl group, and other stable carbocations could be anticipated. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula, providing a high degree of confidence in the compound's identity.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad absorption band in the region of 3200-3400 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the amide carbonyl group would likely appear as a strong absorption band around 1640-1680 cm⁻¹. The N-H bending and C-N stretching vibrations of the amide linkage would also produce characteristic signals. Additionally, C-H stretching vibrations from the alkyl and aromatic portions of the molecule would be observed in the 2850-3100 cm⁻¹ region, and aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range. nist.govscifiniti.com
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the phenyl group and the carbonyl group. The phenyl ring would be expected to exhibit characteristic absorptions in the UV region, typically around 254 nm, corresponding to π → π* transitions. The n → π* transition of the carbonyl group would likely result in a weaker absorption band at a longer wavelength. Computational studies on similar molecules, such as N-phenylpropanamide, have been used to predict and interpret their electronic spectra. researchgate.net
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch | 3200-3400 | Broad, Medium-Strong |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-2970 | Strong |
| C=O Stretch (Amide) | 1640-1680 | Strong |
| C=C Stretch (Aromatic) | 1450-1600 | Medium-Weak |
| N-H Bend | 1500-1550 | Medium |
X-ray Crystallography of this compound-Enzyme Co-crystals (If available in literature)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If this compound were to be co-crystallized with an enzyme, X-ray diffraction analysis of the resulting co-crystal would provide invaluable information about the binding mode of the compound within the enzyme's active site. This would reveal the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.
As of the current literature survey, there are no publicly available reports of X-ray crystal structures for this compound, either as a free molecule or in a co-crystal with an enzyme. The availability of such data in the future would significantly enhance the understanding of its structure-activity relationships.
Advanced Applications of N Hydroxy 3,3 Dimethyl N Phenylbutanamide As a Chemical Probe
Development of N-Hydroxy-3,3-dimethyl-N-phenylbutanamide-Based Affinity Probes
The transformation of a reversible inhibitor like this compound into an affinity probe is a key strategy in chemical biology for studying protein function and drug interaction. The development of such probes involves chemically modifying the parent compound to include two key features: a reactive group for covalent attachment to the target protein and a reporter handle for detection and enrichment.
The design of an affinity probe based on the this compound scaffold would follow established principles for creating active site-directed chemical probes. pnas.org The core structure, which is responsible for binding to the target enzyme's active site, is retained. To this scaffold, a photoreactive group, such as a benzophenone (B1666685), is often added. pnas.org Upon exposure to UV light, the benzophenone group becomes activated and forms a covalent bond with nearby amino acid residues in the protein's binding pocket. pnas.org This converts the reversible interaction into a permanent one, effectively trapping the enzyme-probe complex.
In addition to the photoreactive moiety, a reporter handle is incorporated to enable visualization and isolation of the labeled proteins. Common handles include biotin (B1667282), for affinity purification using streptavidin beads, or a terminal alkyne or azide (B81097) group. pnas.orgresearchgate.net The alkyne or azide allows for the use of bioorthogonal chemistry, specifically "click chemistry," to attach a fluorescent dye or biotin tag after the probe has already bound to its target within a complex biological sample like a cell lysate. pnas.org This two-step approach minimizes potential steric hindrance that a bulky reporter group might cause during initial target binding.
The linker connecting the core inhibitor to these functional groups is a critical design element. Its length and chemical nature (e.g., aliphatic, aromatic) must be optimized to ensure that the probe retains its high-affinity binding to the target enzyme while allowing the reactive and reporter moieties to be accessible for their respective functions. researchgate.net
Table 1: Design Components of a Hypothetical this compound Affinity Probe
| Component | Function | Example Moiety | Rationale |
|---|---|---|---|
| Binding Scaffold | Provides affinity and selectivity for the target enzyme's active site. | This compound | The core structure mimics the substrate and chelates the active site zinc ion of HDACs. nih.gov |
| Reactive Group | Enables covalent, irreversible attachment to the target protein upon activation. | Benzophenone | Photo-activatable group that forms a covalent bond with proximal amino acids, providing a stable link. pnas.org |
| Reporter Handle | Allows for detection, enrichment, and identification of probe-labeled proteins. | Terminal Alkyne | A small, inert group that can be specifically tagged with an azide-containing fluorophore or biotin via "click chemistry" for downstream analysis. pnas.org |
| Linker | Connects the scaffold to the reactive and reporter groups without disrupting binding. | Polyethylene glycol (PEG) or alkyl chain | Provides spatial separation and flexibility, minimizing interference with target engagement. researchgate.net |
Utilization in Cell-Based Assays for Target Engagement Studies (Focus on methodology)
Confirming that a drug or chemical probe interacts with its intended target within the complex environment of a living cell is a fundamental challenge in drug discovery. Several advanced methodologies are employed to measure this "target engagement," with the Cellular Thermal Shift Assay (CETSA) being a prominent label-free technique. nih.gov
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle of ligand-induced thermal stabilization. nih.gov When a small molecule binds to its protein target, it generally increases the protein's stability, making it more resistant to heat-induced denaturation. researchgate.net This change in thermal stability can be quantified to confirm target engagement.
The methodology involves several key steps:
Treatment: Intact cells are treated with the compound of interest (e.g., this compound) at various concentrations or for different durations. mdpi.com
Heating: The treated cells are heated to a specific temperature, causing unfolded proteins to precipitate. mdpi.com The key insight is that the drug-bound target protein will be more stable and remain in the soluble fraction at higher temperatures compared to the unbound protein.
Lysis and Separation: Cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins, typically by centrifugation. mdpi.com
Detection: The amount of the target protein remaining in the soluble fraction is quantified using methods like Western blotting or mass spectrometry (MS-CETSA). nih.govresearchgate.net
Two primary formats of CETSA are used:
Melt Curve CETSA: Cells are treated with a fixed concentration of the compound and then aliquoted and heated across a range of temperatures. The resulting curve shows the temperature at which the protein denatures, and a shift to a higher temperature in the presence of the compound indicates stabilization and engagement. mdpi.com
Isothermal Dose-Response (ITDR) CETSA: Cells are treated with varying concentrations of the compound and heated at a single, fixed temperature (chosen from the melt curve). This allows for the generation of a dose-response curve and the calculation of an EC50 value, which reflects the compound's potency for engaging its target in the cellular environment. nih.gov
High-throughput (HT-CETSA) versions have also been developed using reporter systems like split NanoLuciferase, enabling screening in 384- or 1536-well plates. researchgate.netresearchgate.net
Table 2: Illustrative Isothermal Dose-Response CETSA Data for an HDAC Inhibitor
| Compound Concentration (µM) | Temperature (°C) | Soluble HDAC1 Protein (Relative Units) | Target Engagement |
|---|---|---|---|
| 0 (Vehicle) | 48 | 1.00 | Baseline |
| 0.01 | 48 | 1.15 | Low |
| 0.1 | 48 | 2.50 | Moderate |
| 1.0 | 48 | 4.75 | High |
| 10.0 | 48 | 4.80 | Saturation |
Other Methodologies
Beyond CETSA, other techniques like the Nano-bioluminescence resonance energy transfer (NanoBRET) assay can be used. This method measures protein interactions by detecting energy transfer from a bioluminescent protein donor to a fluorescent protein acceptor. acs.org Disruption of this interaction by a small molecule antagonist can be quantified to measure target engagement in live cells. acs.org
Application in Mechanism-of-Action Studies for Novel Epigenetic Modulators
This compound, as a representative hydroxamic acid, is a valuable tool for dissecting the mechanism of action (MOA) of novel epigenetic modulators, particularly those targeting HDACs. The reversible nature of histone acetylation and the role of HDACs in gene silencing make them key players in epigenetic regulation. nih.gov
The compound can be used in several ways to elucidate biological mechanisms:
As a Reference Inhibitor: When a novel epigenetic modulator is discovered, its effects can be compared directly to those of a well-characterized HDAC inhibitor like this compound. By comparing changes in histone acetylation levels (e.g., on H3 and H4 histones), tubulin acetylation (a marker for HDAC6 inhibition), gene expression profiles, and cellular outcomes like cell cycle arrest or apoptosis, researchers can determine if the new compound shares a similar MOA. nih.govresearchgate.net
Probing Isoform Selectivity: There are 11 zinc-dependent HDAC isoforms, and inhibiting different ones can lead to distinct biological outcomes. nih.gov While many hydroxamic acids are pan-HDAC inhibitors, their relative potency against different isoforms can vary. nih.gov By characterizing the inhibitory profile of this compound against a panel of recombinant HDAC enzymes, it can be used to understand the consequences of inhibiting specific subsets of HDACs. This is crucial for developing more selective and less toxic drugs.
Identifying Downstream Pathways: Inhibition of HDACs leads to the re-expression of silenced tumor suppressor genes. nih.gov Using this compound as a tool compound, researchers can perform transcriptomic or proteomic analyses to identify the specific genes and pathways that are modulated by HDAC inhibition in a particular cancer cell line. This information helps to build a comprehensive picture of the drug's MOA.
Validating Novel Targets: Affinity probes derived from this compound (as described in 7.1) can be used in chemical proteomics experiments to pull down the target HDACs along with their associated protein complexes. pnas.org This is critical because HDACs function within large multi-protein complexes that regulate their activity and substrate specificity. pnas.org Identifying these interaction partners can reveal new targets and regulatory mechanisms for therapeutic intervention.
Table 3: Example Inhibitory Activity (IC₅₀, nM) of Representative Hydroxamic Acid-Based Inhibitors Against HDAC Isoforms
| Compound | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 |
|---|---|---|---|---|---|
| SAHA (Vorinostat) | 20 | 25 | 30 | 15 | 250 |
| Panobinostat (LBH-589) | 5 | 8 | 12 | 10 | 150 |
| Belinostat (PXD101) | 15 | 20 | 40 | 30 | 300 |
| Compound 11r (N-hydroxycinnamamide derivative) | 11.8 | 498.1 | 3.9 | 308.2 | 2000.8 |
Note: Data is illustrative and compiled from public sources for related hydroxamic acid inhibitors to demonstrate typical activity profiles. nih.gov The selectivity profile, such as the dual HDAC1/3 selectivity of compound 11r, highlights how different scaffolds can be tuned to target specific isoforms, providing tools to probe the function of those particular enzymes. nih.gov
Future Directions and Emerging Research Avenues for N Hydroxy 3,3 Dimethyl N Phenylbutanamide
Design of Next-Generation N-Hydroxy-3,3-dimethyl-N-phenylbutanamide Analogues
The rational design of analogues of a lead compound is a cornerstone of medicinal chemistry, aimed at enhancing potency, selectivity, and pharmacokinetic properties. For this compound, future design strategies would likely revolve around systematic modifications of its three primary structural components: the hydroxamate zinc-binding group (ZBG), the N-phenyl "cap" group, and the 3,3-dimethylbutyl "linker" region.
The hydroxamate moiety is a well-established chelator of metal ions, particularly zinc, which is a critical cofactor in the active site of numerous metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). nih.govacs.org However, concerns about the potential for hydroxamates to be non-specific or exhibit metabolic liabilities have driven research into alternative ZBGs. nih.gov Future work could involve replacing the hydroxamic acid with bioisosteres to potentially improve selectivity and safety profiles.
Modifications to the N-phenyl cap group are crucial for exploring interactions with the surface of a target enzyme's active site. Structure-activity relationship (SAR) studies often involve introducing various substituents onto this aromatic ring to probe electronic and steric effects. tandfonline.com For instance, adding electron-withdrawing or electron-donating groups can modulate binding affinity and target specificity.
The 3,3-dimethylbutyl linker is significant for its steric bulk, which can influence how the molecule orients within a binding pocket. nih.gov Research could explore how altering this bulk—for example, by replacing the tert-butyl group with other bulky or linear alkyl chains—affects inhibitory activity against different enzyme isoforms. jmb.or.kr
Table 1: Hypothetical Analogue Design Strategy and Rationale
| Structural Modification Area | Example Modification | Scientific Rationale | Potential Impact |
|---|---|---|---|
| Zinc-Binding Group (ZBG) | Replacement of hydroxamate with a non-hydroxamate ZBG (e.g., carboxylic acid, amidoxime) | To mitigate potential non-specificity and metabolic instability associated with hydroxamates and to explore alternative binding modes. nih.govnih.gov | Improved selectivity for a specific metalloenzyme; altered potency. |
| N-Phenyl "Cap" Group | Introduction of para-substituents (e.g., -OCH3, -Cl, -CF3) | To probe the topology of the enzyme surface and establish key interactions that can enhance binding affinity and selectivity. tandfonline.com | Increased or decreased inhibitory activity; enhanced isoform selectivity. |
| 3,3-Dimethylbutyl "Linker" | Replacement with a linear hexyl chain or a cyclic group (e.g., cyclohexane) | To investigate the role of steric bulk and linker flexibility in accessing and fitting within the enzyme's binding channel. jmb.or.krbeilstein-journals.org | Altered target profile (e.g., shifting from HDAC to MMP inhibition); modified potency. |
Integration with Multi-omics Approaches in Research
To elucidate the mechanism of action of a novel compound like this compound, a systems-level understanding is invaluable. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful platform for unbiased target identification and pathway analysis. mdpi.com
Chemical proteomics is a particularly relevant strategy. Techniques such as Drug Affinity Responsive Target Stability (DARTS) or affinity purification coupled with mass spectrometry could identify the direct protein targets of the compound from a complex cellular lysate without requiring chemical modification of the molecule itself. nih.govacs.org This approach is unbiased and can reveal both expected and unexpected targets. pnas.org
Once a primary target is identified, downstream effects can be mapped using other omics layers. Transcriptomics (e.g., RNA-seq) can reveal how the compound alters gene expression, while metabolomics can identify changes in cellular metabolic pathways. frontiersin.org Integrating these datasets can build a comprehensive picture of the compound's cellular impact, helping to predict its efficacy and potential off-target effects. nih.gov
Table 2: Application of Multi-omics in the Study of this compound
| Omics Approach | Technique Example | Research Goal | Potential Findings |
|---|---|---|---|
| Proteomics | Affinity-purification mass spectrometry (AP-MS) or SILAC-based quantitative proteomics. pnas.org | Directly identify the cellular protein(s) that bind to the compound. | Identification of primary enzyme target (e.g., a specific HDAC isoform) and potential off-targets. |
| Transcriptomics | RNA-Sequencing (RNA-Seq) | Characterize the global changes in gene expression following treatment with the compound. | Understanding of downstream pathways affected by target inhibition; identification of gene signatures. frontiersin.org |
| Metabolomics | Liquid Chromatography-Mass Spectrometry (LC-MS) | Profile changes in the cellular metabolome to understand metabolic reprogramming. | Discovery of alterations in key metabolic pathways (e.g., glycolysis, amino acid metabolism) resulting from enzyme inhibition. frontiersin.org |
| Integrative Analysis | Computational modeling | Construct a comprehensive network of the compound's molecular interactions and cellular effects. mdpi.com | A holistic understanding of the mechanism of action and prediction of systemic effects. |
Potential for this compound in Preclinical Research Models (Focus on in vitro or ex vivo mechanistic studies)
Before any consideration of in vivo applications, the precise molecular mechanism of this compound must be thoroughly characterized using preclinical models focused on mechanism rather than efficacy. In vitro and ex vivo systems are ideal for this purpose.
Initial in vitro studies would involve biochemical assays using a panel of purified recombinant metalloenzymes to determine the compound's inhibitory profile and selectivity. nih.gov For example, its potency (IC₅₀ or Kᵢ values) could be measured against various HDAC isoforms, MMPs, or aminopeptidases. bohrium.com
Cell-based in vitro assays are the next step, using various human cell lines to confirm target engagement in a cellular context. nih.gov For instance, if the compound is found to be an HDAC inhibitor, its effect on histone acetylation levels can be quantified via Western blotting. Cellular thermal shift assays (CETSA) could also be employed to verify direct binding to the target protein inside intact cells.
Ex vivo models, which use tissues or cells taken directly from an organism, offer a more physiologically relevant context. For example, if the compound is hypothesized to have anti-inflammatory properties through HDAC inhibition, its effects could be tested on immune cells isolated from blood and stimulated with inflammatory agents. acs.org Similarly, patient-derived organoids could serve as advanced models to study the compound's mechanistic impact in a disease-relevant setting. nih.gov
Table 3: Mechanistic Studies in Preclinical Models
| Model Type | Specific Example | Mechanistic Question | Endpoint Measurement |
|---|---|---|---|
| In Vitro (Biochemical) | Fluorometric enzyme inhibition assay | What is the potency and selectivity of the compound against a panel of purified metalloenzymes? | IC₅₀ values for various enzyme isoforms (e.g., HDAC1, HDAC6, MMP-2, MMP-9). beilstein-journals.org |
| In Vitro (Cell-based) | Western blot analysis in treated cancer cell lines | Does the compound engage its target in cells and modulate downstream signaling? | Changes in post-translational modifications (e.g., histone acetylation, tubulin acetylation). mdpi.com |
| Ex Vivo | Treatment of isolated and stimulated peripheral blood mononuclear cells (PBMCs) | Can the compound modulate cellular functions in primary human cells? | Measurement of cytokine production (e.g., TNF-α, IL-6) via ELISA. acs.org |
| Ex Vivo | Human cardiac fibroblast cell line model | Does the compound affect cellular processes like fibrosis? | Assessment of fibrosis markers and cell proliferation. dovepress.com |
Exploration of this compound in Neglected Enzyme Class Inhibition
While HDACs and MMPs are the most prominent targets for hydroxamate-based inhibitors, the hydroxamic acid moiety's ability to chelate metal ions makes it a promiscuous binder for a wide range of metalloenzymes. acs.orgunl.pt A significant future research avenue is to screen this compound against less-studied or "neglected" enzyme classes where new inhibitors are needed.
One such class is the zinc-dependent UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of lipopolysaccharide in Gram-negative bacteria. nih.gov Inhibitors of LpxC are being explored as a new class of antibiotics, and hydroxamates are a known LpxC-inhibiting scaffold. acs.org
Another potential target is tyrosinase, a dicopper-containing enzyme involved in melanin (B1238610) biosynthesis. mdpi.com Overactivity of tyrosinase is linked to skin hyperpigmentation disorders. Several hydroxamate-containing compounds, including the HDAC inhibitor Vorinostat, have been shown to be potent tyrosinase inhibitors, suggesting this could be a promising area of investigation. mdpi.com
Other neglected metalloenzyme targets could include glyoxalase I (involved in detoxification of cytotoxic metabolites), various aminopeptidases (implicated in cancer and other diseases), and peptide deformylases (essential bacterial enzymes). bohrium.comunl.ptelsevierpure.com Screening against a diverse panel of such enzymes could uncover entirely new therapeutic applications for this chemical scaffold.
Table 4: Potential Neglected Enzyme Targets for this compound
| Enzyme Class | Biological Role | Therapeutic Rationale for Inhibition | Supporting Evidence |
|---|---|---|---|
| LpxC Deacetylase | Essential for lipopolysaccharide synthesis in Gram-negative bacteria. | Development of novel antibiotics to combat resistant bacteria. | Hydroxamate is a known zinc-binding pharmacophore for LpxC inhibitors. nih.gov |
| Tyrosinase | Key enzyme in melanin production. | Treatment of hyperpigmentation disorders. | Known HDAC inhibitors with hydroxamate groups show potent off-target inhibition of tyrosinase. mdpi.com |
| Aminopeptidases (e.g., APN/CD13) | Involved in tumor angiogenesis and metastasis. | Anticancer therapy. | Hydroxamic acid analogues have been developed as potent aminopeptidase (B13392206) inhibitors. bohrium.com |
| Glyoxalase I | Detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. | Anticancer and antimicrobial applications. | Hydroxamate-containing peptide inhibitors have been profiled against glyoxalase I. elsevierpure.com |
Q & A
Q. What are the optimal synthetic routes for N-Hydroxy-3,3-dimethyl-N-phenylbutanamide derivatives?
A four-step strategy is commonly employed:
- Step 1 : Condensation of 3-methylbutan-2-one, substituted benzaldehydes, and ammonium acetate under acidic conditions yields 3,3-dimethyl-2,6-diarylpiperidin-4-one intermediates.
- Step 2 : Baeyer-Villiger oxidation using m-chloroperbenzoic acid (m-CPBA) introduces the N-hydroxy group, avoiding lactone formation due to steric hindrance from the dimethyl groups.
- Step 3 : Thiosemicarbazone derivatives are synthesized via refluxing with thiosemicarbazide in ethanol. This method ensures high yields (70–85%) and scalability for structural diversification .
Q. How can the purity and structural integrity of N-Hydroxy-3,3-dimethyl derivatives be validated?
Key analytical methods include:
- Melting Point Analysis : Determines compound purity (e.g., derivatives reported in the range 160–220°C).
- Spectroscopy :
- FT-IR : Confirms functional groups (e.g., N–O stretch at ~930 cm⁻¹, C=S at ~1250 cm⁻¹).
- NMR : Chair conformation of the piperidin-4-one ring is inferred from coupling constants (J = 10–12 Hz for axial protons).
- Elemental Analysis : Validates stoichiometric ratios (C, H, N within ±0.3% of theoretical values) .
Q. What are the critical physicochemical properties of this compound?
Experimental data includes:
- Boiling Point : 441.8°C at 760 mmHg.
- Density : 1.113 g/cm³.
- Hydrogen Bonding : 2 donors and 2 acceptors, influencing solubility in polar aprotic solvents (e.g., DMSO).
- LogP : Calculated at 2.7, suggesting moderate lipophilicity .
Advanced Research Questions
Q. How do structural modifications (e.g., aryl substituents) influence biological activity?
Structure-Activity Relationship (SAR) Insights :
- Electron-Withdrawing Groups (e.g., –NO₂, –Cl): Enhance antibacterial potency against Staphylococcus aureus (MIC 12.5–25 µg/mL) by increasing electrophilicity.
- Bulkier Substituents : Reduce activity against Gram-negative bacteria (e.g., Salmonella typhii) due to impaired membrane penetration.
- Thiosemicarbazone Moiety : Critical for chelating metal ions in microbial enzymes (e.g., urease inhibition) .
Q. What advanced techniques resolve stereochemical conformations of N-Hydroxy derivatives?
- X-ray Crystallography : Confirms chair conformation of the piperidin-4-one ring.
- Dynamic NMR : Detects restricted rotation of the N-hydroxy group (ΔG‡ ~18 kcal/mol).
- Molecular Modeling : DFT calculations align with observed coupling constants (J values) to validate stereoelectronic effects .
Q. What in vitro models are used to evaluate antimicrobial efficacy?
- Agar Diffusion Assay : Zones of inhibition measured against Vibrio cholerae and Shigella flexneri.
- MIC Determination : Broth microdilution in Mueller-Hinton medium (24–48 hr incubation).
- Synergy Studies : Combinatorial testing with β-lactams shows additive effects (FIC index ≤0.5) .
Q. How can stability under varying laboratory conditions be assessed?
- Forced Degradation Studies :
- Thermal Stability : HPLC monitoring after 72 hr at 40°C (degradation <5%).
- Photostability : Exposure to UV light (λ = 254 nm) for 24 hr.
- pH Stability : Incubation in buffers (pH 3–10) reveals hydrolysis above pH 8 .
Methodological Considerations
- Contradictions in Data : While reports a boiling point of 441.8°C, computational models (e.g., EPI Suite) may underestimate this due to hydrogen bonding. Empirical validation is recommended .
- Limitations of Antibacterial Assays : Activity against E. coli is often negligible, likely due to efflux pump mechanisms. Efflux inhibitors (e.g., PAβN) can be co-administered to probe resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
